

Synthesis of N-(2,5-Dimethylphenyl)formamide step-by-step protocol

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Compound of Interest

Compound Name: *N*-(2,5-Dimethylphenyl)formamide

CAS No.: 10113-40-3

Cat. No.: B158295

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An Application Note and Step-by-Step Protocol for the Synthesis of **N-(2,5-Dimethylphenyl)formamide**

Introduction: The Strategic Importance of N-Aryl Formamides

N-aryl formamides, including **N-(2,5-Dimethylphenyl)formamide**, are a critical class of chemical intermediates. Their utility spans from serving as protecting groups in peptide synthesis to acting as precursors for more complex molecules like isocyanides and formamidines. The 2,5-dimethylphenyl structural motif itself is a recognized scaffold in the development of novel antimicrobial agents, highlighting the potential downstream applications of this target molecule in medicinal chemistry and drug development.^[1]

While numerous methods exist for the N-formylation of amines, many involve expensive reagents, harsh reaction conditions, or complex catalytic systems.^[2] This guide details a robust and accessible protocol for the synthesis of **N-(2,5-Dimethylphenyl)formamide** via the direct formylation of 2,5-dimethylaniline using formic acid. This classic approach is valued for its operational simplicity, cost-effectiveness, and high efficiency, making it an ideal method for both

academic research and process development settings. The core of this synthesis relies on a dehydration-condensation reaction, where the removal of water is paramount to driving the reaction equilibrium towards the desired product.

Reaction Principle and Mechanism

The synthesis proceeds via a nucleophilic acyl substitution reaction. The nitrogen atom of 2,5-dimethylaniline, acting as a nucleophile, attacks the electrophilic carbonyl carbon of formic acid. This is followed by a proton transfer and the elimination of a water molecule to yield the stable amide product, **N-(2,5-Dimethylphenyl)formamide**.

Overall Reaction:

The use of an azeotropic solvent like toluene with a Dean-Stark apparatus is a critical experimental choice. As the reaction mixture is heated to reflux, the toluene-water azeotrope boils and its vapors enter the condenser. Upon cooling, the immiscible liquids separate in the Dean-Stark trap, with the denser water collecting at the bottom and the lighter toluene overflowing back into the reaction flask. This continuous removal of water, a product of the reaction, effectively shifts the reaction equilibrium to the right according to Le Châtelier's principle, ensuring a high conversion rate and maximizing the yield of the desired formamide.

[2]

Materials and Equipment

Reagents and Chemicals

Reagent	CAS No.	Formula	M.W. (g/mol)	Key Properties	Supplier Example
2,5-Dimethylaniline (2,5-Xylidine)	95-78-3	C ₈ H ₁₁ N	121.18	Toxic, combustible liquid	Sigma-Aldrich
Formic Acid (≥98%)	64-18-6	CH ₂ O ₂	46.03	Corrosive, flammable	Carl ROTH
Toluene	108-88-3	C ₇ H ₈	92.14	Flammable, irritant	Fisher Scientific
Sodium Bicarbonate (NaHCO ₃)	144-55-8	NaHCO ₃	84.01	Mild base	Standard lab supplier
Anhydrous Magnesium Sulfate (MgSO ₄)	7487-88-9	MgSO ₄	120.37	Drying agent	Standard lab supplier
Ethanol	64-17-5	C ₂ H ₆ O	46.07	Flammable	Standard lab supplier
Deionized Water	7732-18-5	H ₂ O	18.02	-	-

Equipment

- Round-bottom flask (250 mL)
- Dean-Stark apparatus
- Reflux condenser
- Heating mantle with magnetic stirrer and stir bar
- Separatory funnel (250 mL)

- Büchner funnel and vacuum flask
- Beakers and Erlenmeyer flasks
- Standard laboratory glassware
- Rotary evaporator
- Melting point apparatus
- Analytical balance

Safety and Handling Precautions

This protocol involves hazardous materials and must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

- 2,5-Dimethylaniline (2,5-Xylidine): Toxic if swallowed, in contact with skin, or if inhaled. It is also a suspected carcinogen and is toxic to aquatic life.^[3] Avoid all direct contact and inhalation.
- Formic Acid ($\geq 98\%$): Highly corrosive and causes severe skin burns and eye damage.^{[4][5]} It is also a flammable liquid. Handle with extreme care in a fume hood.
- Toluene: Flammable liquid and vapor. It can cause skin irritation and is harmful if inhaled.

All waste materials should be disposed of in accordance with institutional and local environmental regulations.

Detailed Step-by-Step Synthesis Protocol

Part 1: Reaction Setup and Execution

- Assemble the Apparatus: Set up a 250 mL round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. The entire setup should be securely clamped above a heating mantle.

- **Charge Reagents:** To the round-bottom flask, add 2,5-dimethylaniline (10.0 g, 82.5 mmol), formic acid (4.56 g, 3.74 mL, 99.0 mmol, 1.2 equivalents), and toluene (100 mL).
- **Initiate Reaction:** Begin stirring the mixture and turn on the heating mantle. Heat the solution to reflux (approximately 111°C).
- **Azeotropic Water Removal:** Continue refluxing for 4-6 hours. Monitor the progress of the reaction by observing the collection of water in the side arm of the Dean-Stark trap. The reaction is typically complete when water ceases to collect.
- **Reaction Monitoring (Optional):** The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the 2,5-dimethylaniline spot indicates reaction completion.

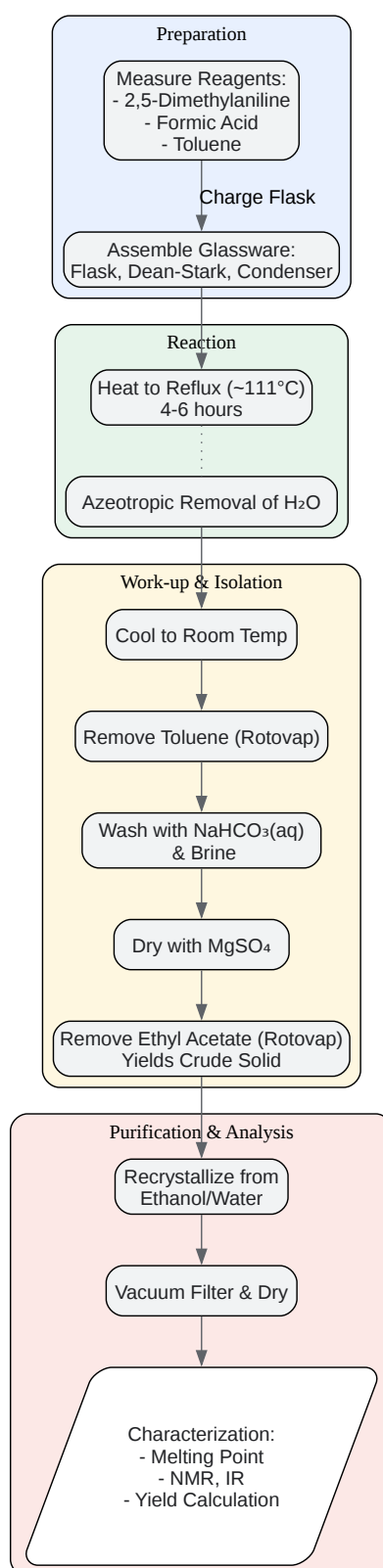
Part 2: Product Isolation and Work-up

- **Cooling:** Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.
- **Solvent Removal:** Remove the bulk of the toluene using a rotary evaporator.
- **Neutralization Wash:** Transfer the residual oil to a 250 mL separatory funnel using ethyl acetate (approx. 100 mL). Wash the organic layer sequentially with:
 - A saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize and remove any unreacted formic acid. Caution: CO₂ evolution may cause pressure buildup. Vent the funnel frequently.
 - Deionized water (1 x 50 mL).
 - Brine (saturated NaCl solution) (1 x 50 mL) to aid in the separation of the layers.
- **Drying:** Separate the organic layer and dry it over anhydrous magnesium sulfate.
- **Final Solvent Removal:** Filter off the drying agent and remove the ethyl acetate under reduced pressure on a rotary evaporator to yield the crude **N-(2,5-Dimethylphenyl)formamide** as a solid.

Part 3: Purification and Characterization

- **Recrystallization:** Purify the crude solid by recrystallization. Dissolve the product in a minimum amount of hot ethanol and then add deionized water dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
- **Final Product Collection:** Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold water and dry them in a vacuum oven.
- **Yield and Characterization:** Weigh the final product to determine the percentage yield. Characterize the compound by measuring its melting point and acquiring spectroscopic data (IR, ^1H NMR, ^{13}C NMR) to confirm its identity and purity.

Synthetic Workflow Diagram



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Caption: Workflow for the synthesis of **N-(2,5-Dimethylphenyl)formamide**.

Expected Results and Characterization

Parameter	Expected Result
Appearance	Off-white to light yellow solid
Yield	80-90%
Melting Point	107-109 °C
IR (cm ⁻¹)	~3244 (N-H stretch), ~1644 (C=O amide I band)
¹ H NMR	Spectral data consistent with the structure.
¹³ C NMR	Spectral data consistent with the structure.

Expert Commentary on Characterization:

- **Melting Point:** A sharp melting point within the expected range is a strong indicator of purity.
- **Infrared (IR) Spectroscopy:** The presence of a strong absorption band around 1644 cm⁻¹ is characteristic of the amide carbonyl group. A peak around 3244 cm⁻¹ corresponds to the N-H bond stretch, confirming the formamide structure.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ¹H and ¹³C NMR are definitive methods for structural confirmation. The ¹H NMR spectrum should show distinct signals for the formyl proton, the aromatic protons, and the two methyl groups. The ¹³C NMR will confirm the number of unique carbon environments, including the characteristic downfield shift of the carbonyl carbon.

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